1-[(4-Chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine is a synthetic organic compound that acts as a blocker of cardiovascular L-type calcium channels. [] This compound exhibits stereoselectivity, meaning its two enantiomers (mirror-image molecules) display different biological activities. [] It interacts with the diltiazem binding site of the L-type calcium channel, similar to the drug diltiazem. [] This interaction makes it a valuable tool for studying cardiovascular function and potential therapeutic targets.
1-[(4-Chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine possesses a chiral center at the C-2 position of the pyrrolidine ring, resulting in two enantiomers. [] The absolute configuration of these enantiomers has been determined as R-(+) and S-(-) using vibrational circular dichroism (VCD) spectroscopy in conjunction with density functional theory (DFT) calculations. [] Three-dimensional superimpositions of both enantiomers over diltiazem were performed in silico, providing insights into the structural basis for their interactions with the L-type calcium channel. []
1-[(4-Chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine functions as an L-type calcium channel blocker, primarily targeting the cardiovascular system. [] It binds to the diltiazem binding site, inhibiting calcium influx through these channels. [] This blockage leads to a decrease in intracellular calcium concentration, resulting in the relaxation of smooth muscle cells in blood vessels and reduced cardiac muscle contractility. The compound displays stereoselectivity, with noticeable differences in activity between the R-(+) and S-(-) enantiomers. [] This stereoselectivity suggests a specific interaction with the chiral environment of the diltiazem binding site. []
The primary application of 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine is as a research tool in studying cardiovascular L-type calcium channels. [] Its stereoselective behavior offers a unique opportunity to investigate the structure-activity relationship of L-type calcium channel blockers and potentially develop more selective and effective therapeutic agents. [] By comparing the effects of the R-(+) and S-(-) enantiomers, researchers can gain valuable insights into the specific molecular interactions involved in channel blockade. [] This knowledge can guide the design of new drugs targeting cardiovascular diseases with improved efficacy and reduced side effects.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8